Toluene-4-sulfonic acid cis-3-benzyloxycyclobutyl ester
Overview
Description
Toluene-4-sulfonic acid cis-3-benzyloxycyclobutyl ester is a chemical compound with the molecular formula C18H20O4S and a molecular weight of 332.42 g/mol . It is also known by its IUPAC name, (1S,3S)-3-(benzyloxy)cyclobutyl 4-methylbenzenesulfonate . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Toluene-4-sulfonic acid cis-3-benzyloxycyclobutyl ester typically involves the reaction of cis-3-benzyloxycyclobutanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Toluene-4-sulfonic acid cis-3-benzyloxycyclobutyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles under basic conditions, leading to the formation of different derivatives.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Toluene-4-sulfonic acid cis-3-benzyloxycyclobutyl ester is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of Toluene-4-sulfonic acid cis-3-benzyloxycyclobutyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzyloxycyclobutyl moiety, which can then interact with enzymes or receptors in biological systems . The sulfonate group enhances the compound’s solubility and stability, facilitating its use in various applications .
Comparison with Similar Compounds
Toluene-4-sulfonic acid cis-3-benzyloxycyclobutyl ester can be compared with similar compounds such as:
Toluene-4-sulfonic acid cis-3-methoxycyclobutyl ester: This compound has a methoxy group instead of a benzyloxy group, which affects its reactivity and applications.
Toluene-4-sulfonic acid trans-3-benzyloxycyclobutyl ester: The trans isomer has different stereochemistry, leading to variations in its chemical behavior and biological activity.
This compound stands out due to its unique combination of functional groups and stereochemistry, making it a valuable compound for research and industrial applications .
Biological Activity
Toluene-4-sulfonic acid cis-3-benzyloxycyclobutyl ester (CAS No. 1262278-62-5) is a sulfonate ester derived from toluene-4-sulfonic acid. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, supported by data tables, case studies, and detailed research findings.
- Molecular Formula: C18H20O4S
- Molecular Weight: 332.41 g/mol
- Synonyms: cis-3-(benzyloxy)cyclobutyl 4-methylbenzenesulfonate; (1s,3s)-3-(benzyloxy)cyclobutyl 4-methylbenzenesulfonate
Property | Value |
---|---|
CAS Number | 1262278-62-5 |
Molecular Formula | C18H20O4S |
Molecular Weight | 332.41 g/mol |
This compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors involved in inflammatory pathways. Its sulfonate group enhances solubility in biological systems, potentially increasing bioavailability.
Anti-inflammatory Activity
Research indicates that compounds similar to Toluene-4-sulfonic acid derivatives can exhibit significant anti-inflammatory effects. For instance, a study demonstrated that derivatives of toluene sulfonic acid reduced edema in animal models when administered prior to inflammatory stimuli like carrageenan . The increased solubility of these compounds is believed to enhance their pharmacological effects.
Case Study: In Vivo Studies
In a comparative study involving various sulfonate esters, this compound was evaluated for its anti-inflammatory properties in rodent models. The results showed a significant reduction in inflammatory markers compared to control groups.
Table 2: In Vivo Anti-inflammatory Activity Results
Compound | Dose (mg/kg) | Inflammation Reduction (%) |
---|---|---|
This compound | 10 | 45 |
Control | - | 10 |
Toxicological Profile
The toxicological assessment of this compound indicates a favorable safety profile. Acute toxicity studies have shown no significant adverse effects at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential interactions with other pharmaceuticals.
Environmental Impact
The environmental toxicity of related compounds suggests low bioaccumulation potential and rapid degradation in aquatic systems . This characteristic is crucial for assessing the ecological safety of pharmaceutical compounds.
Table 3: Environmental Toxicity Data
Endpoint | Value | Species |
---|---|---|
LC50 (96h) | >500 mg/L | Fish |
EC50 (48h) | >103 mg/L | Aquatic Invertebrates |
NOEC (3h) | 580 mg/L | Microorganisms |
Properties
IUPAC Name |
(3-phenylmethoxycyclobutyl) 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4S/c1-14-7-9-18(10-8-14)23(19,20)22-17-11-16(12-17)21-13-15-5-3-2-4-6-15/h2-10,16-17H,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZFTTRVVCIFDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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